

An In-depth Technical Guide to Crotonoside: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Crotonoside*

Cat. No.: *B1669630*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonoside, also known as isoguanosine, is a naturally occurring nucleoside analogue isolated from the seeds of *Croton tiglium*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of **crotonoside**. The document details its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), highlighting its potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). Detailed experimental protocols for synthesis, isolation, and key biological assays are provided, alongside mandatory data visualizations to facilitate understanding of its mechanism of action and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.

Chemical Identity and Physicochemical Properties

Crotonoside is a purine ribonucleoside, an isomer of guanosine, where the amino and carbonyl groups on the purine ring are interchanged.

Identifier	Value	Source
IUPAC Name	6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one	
Synonyms	Isoguanosine, 2-Hydroxyadenosine	
CAS Number	1818-71-9	
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₅	
Molecular Weight	283.24 g/mol	

Physicochemical Data

Property	Value	Source
Appearance	White to off-white crystalline solid	
Melting Point	237-241 °C	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water and ethanol.	
UV max (λ _{max})	249, 300 nm	
Storage Temperature	-20°C	

Synthesis and Isolation

Synthetic Protocol: Large-Scale Synthesis of Isoguanosine

A recent and efficient method for the large-scale synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside.

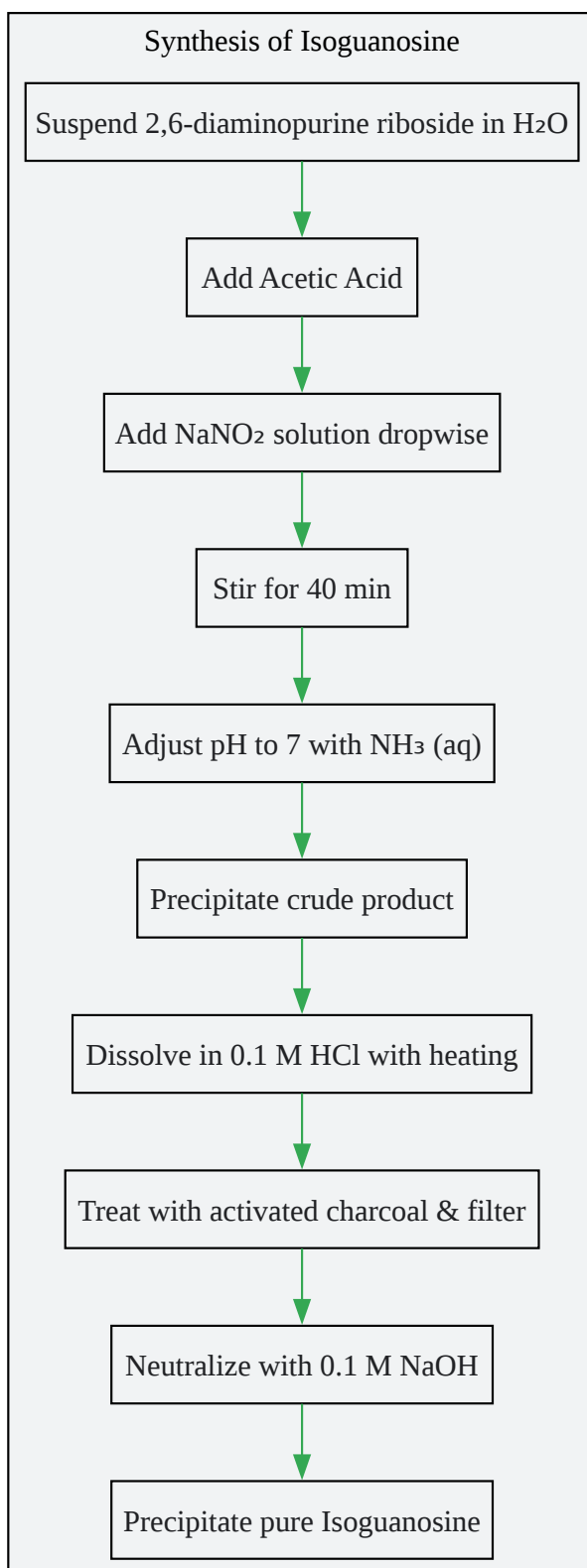
Materials:

- 2,6-diaminopurine riboside
- Acetic acid (AcOH)
- Sodium nitrite (NaNO_2)
- Deionized water (H_2O)
- Aqueous ammonia (2.8%)
- Hydrochloric acid (0.1 M HCl)
- Sodium hydroxide (0.1 M NaOH)
- Activated charcoal

Procedure:

- Suspend 2,6-diaminopurine riboside (0.71 mol) in 4 L of H_2O at room temperature.
- Add 1 L of AcOH (17.4 mol) over 5 minutes.
- Add a solution of NaNO_2 (1.76 mol) in 1 L of H_2O dropwise.
- Stir the resulting clear solution for 40 minutes, during which it will turn yellow.
- Adjust the pH to 7 with 2.8% aqueous NH_3 in an ice water bath to precipitate the crude product.
- Dissolve the precipitate in 0.1 M HCl with heating.
- Add activated charcoal and perform a hot filtration.
- Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

Workflow for Isoguanosine Synthesis



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A flowchart illustrating the key steps in the large-scale synthesis of isoguanosine.

Isolation Protocol from Croton tiglium Seeds

Crotonoside can be isolated from the seeds of Croton tiglium through a process that also aims to reduce the toxicity of the seeds by removing other components.

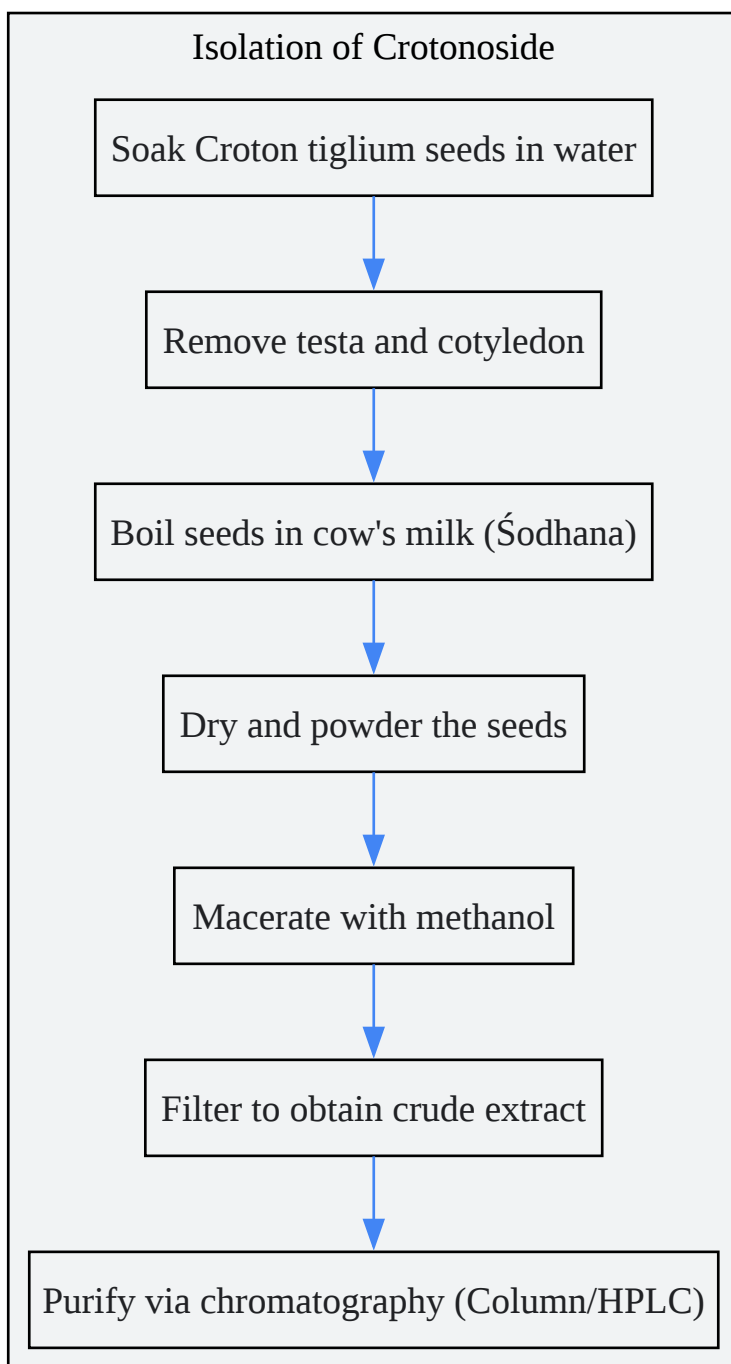
Materials:

- Croton tiglium seeds
- Cow's milk
- Methanol
- Apparatus for maceration and filtration

Procedure:

- Soak Croton tiglium seeds in water overnight.
- Remove the outer cover (testa) and cotyledon of the seeds.
- Boil the processed seeds in cow's milk. This step is part of a traditional Ayurvedic detoxification process called "Śodhana" and helps in removing toxic, oil-soluble components.
- Dry the purified seeds and powder them.
- Macerate the powdered seeds with methanol for 24 hours.
- Filter the extract to remove solid plant material.
- The methanolic extract containing **crotonoside** can then be further purified using chromatographic techniques such as column chromatography and HPLC.

Workflow for Crotonoside Isolation



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A flowchart outlining the general procedure for isolating **crotonoside** from *Croton tiglium* seeds.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR data for isoguanosine (**crotonoside**) has been reported. The signals can be broadly divided into those from the purine base and those from the ribose sugar moiety.

Proton	Chemical Shift (δ ppm)	Multiplicity	Assignment
H-8	~7.17-8.77	s	Purine ring
NH ₂	~7.17-8.77	br s	Purine ring
NH	~10.82	br s	Purine ring
H-1'	~5.87	d	Ribose moiety
H-2', H-3', H-4'	~3.47-4.50	m	Ribose moiety
H-5', H-5''	~3.47-4.50	m	Ribose moiety

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation from available literature.

While ^{13}C NMR has been used for the characterization of synthesized isoguanosine, specific peak assignments are not readily available in the cited literature. Based on the structure, characteristic signals for the carbonyl carbon, the carbons of the purine ring, and the carbons of the ribose unit are expected.

Mass Spectrometry (MS)

Detailed ESI-MS/MS fragmentation data for **crotonoside** is not extensively published. However, based on the known fragmentation patterns of nucleosides, the following fragmentation pathways can be anticipated. The primary fragmentation event is typically the cleavage of the glycosidic bond, resulting in the separation of the purine base (isoguanine) and the ribose sugar.

Expected Fragmentation:

- $[\text{M}+\text{H}]^+$: The protonated molecular ion of **crotonoside** (m/z 284.1).

- [Isoguanine+H]⁺: A major fragment corresponding to the protonated isoguanine base (m/z 152.1) resulting from the cleavage of the glycosidic bond.
- [Ribose]⁺: Fragments corresponding to the ribose sugar moiety (and its dehydration products).

Further fragmentation of the isoguanine base would involve losses of small neutral molecules such as NH₃ and CO.

Biological Activity and Mechanism of Action

Crotonoside has demonstrated significant biological activity, most notably as an inhibitor of FLT3 and HDACs, making it a compound of interest for the treatment of AML.

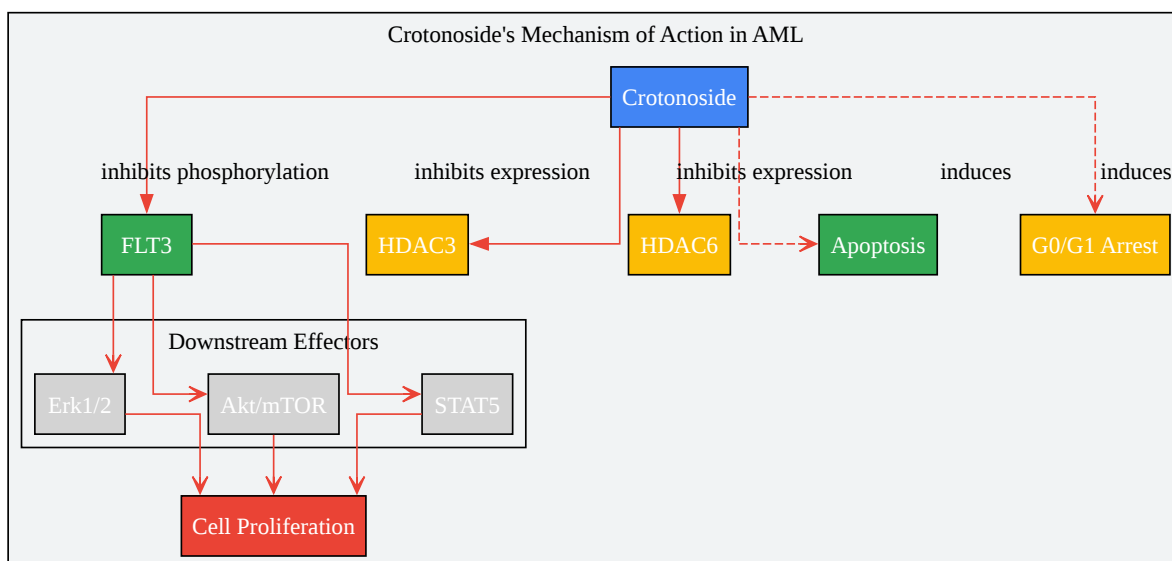
Inhibition of FLT3 and HDACs

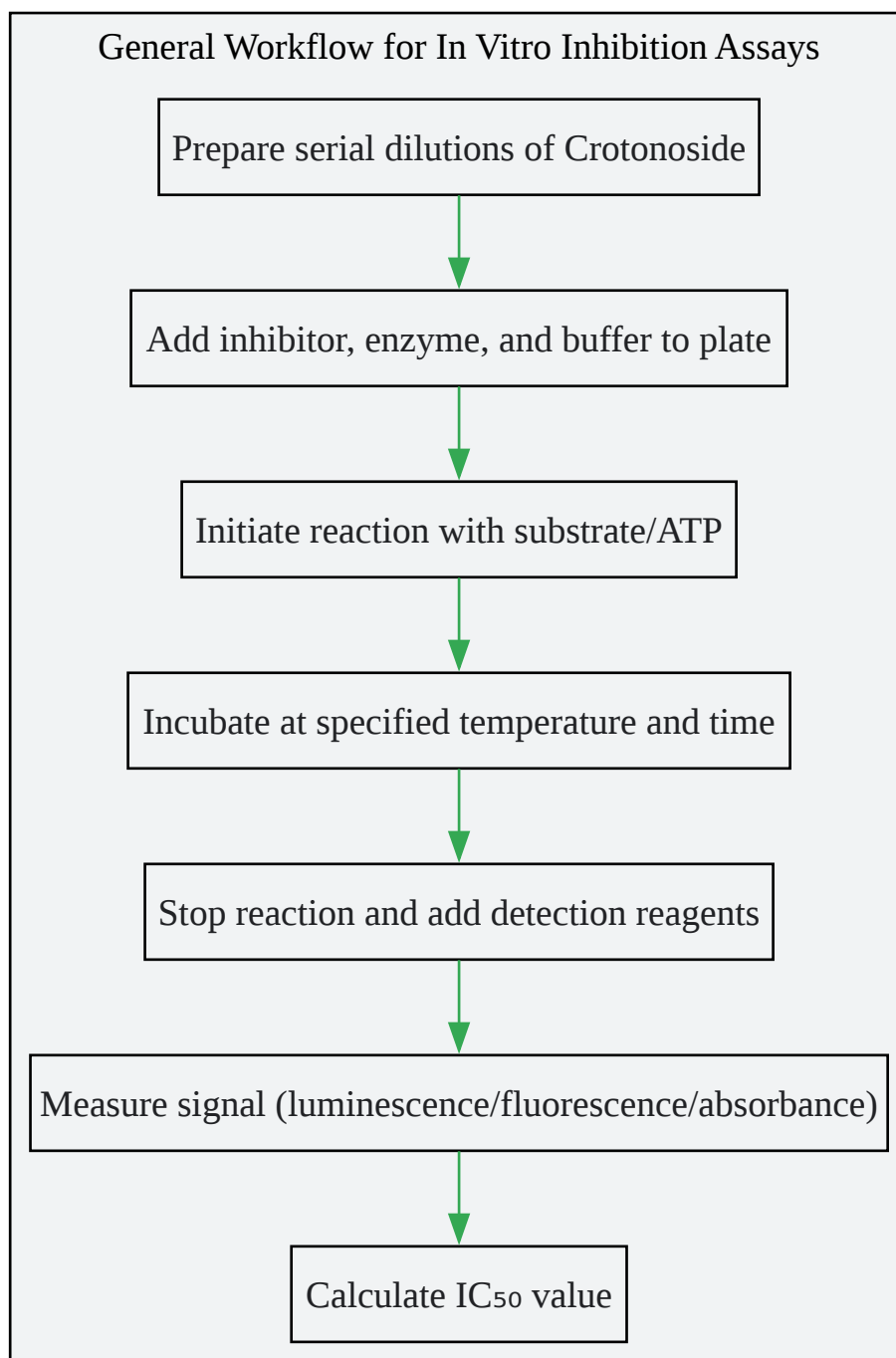
- FLT3 Inhibition: **Crotonoside** inhibits the phosphorylation of FLT3 in a dose-dependent manner. This inhibition extends to downstream signaling proteins including Erk1/2, Akt/mTOR, and STAT5.
- HDAC Inhibition: **Crotonoside** selectively suppresses the expression of HDAC3 and HDAC6 without significantly affecting other HDAC isoforms.

Anti-Leukemic Effects in AML

- Cell Viability: **Crotonoside** selectively inhibits the viability of AML cell lines, particularly those with FLT3 mutations (e.g., MV4-11, MOLM-13), with IC₅₀ values in the low micromolar range.
- Cell Cycle Arrest: Treatment with **crotonoside** leads to a dose-dependent increase in the percentage of AML cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.
- Apoptosis Induction: **Crotonoside** induces apoptosis in AML cells, as evidenced by an increase in Annexin-V positive cells and the cleavage of caspase-3.

Signaling Pathway of Crotonoside in AML Cells





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